REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[C:10]([C:15]([O:17][CH3:18])=[O:16])[C:9]([CH3:19])=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[OH-].[Na+]>O1CCOCC1.O>[CH3:18][O:17][C:15]([C:10]1[C:9]([CH3:19])=[CH:8][C:3]([C:4]([OH:6])=[O:5])=[C:2]([CH3:1])[C:11]=1[N+:12]([O-:14])=[O:13])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OC)C=C(C(=C1[N+](=O)[O-])C(=O)OC)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 2.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for an additional 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
was washed with ether
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate portion was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2.25 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(C(=C(C(=O)O)C=C1C)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |